molecular formula C17H19NO2 B8697723 ethyl N-(1,2-diphenylethyl)carbamate CAS No. 21203-49-6

ethyl N-(1,2-diphenylethyl)carbamate

Cat. No.: B8697723
CAS No.: 21203-49-6
M. Wt: 269.34 g/mol
InChI Key: QOIGPCFSWDGKDJ-UHFFFAOYSA-N
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Description

Ethyl N-(1,2-diphenylethyl)carbamate is a carbamate derivative characterized by a carbamate (-O-CO-NH-) group attached to an ethyl chain substituted with two phenyl groups at the 1,2-positions (Figure 1). This structure introduces significant steric bulk and lipophilicity compared to simpler carbamates like ethyl carbamate (EC). While EC (NH₂-CO-OCH₂CH₃) is widely studied as a genotoxic contaminant in fermented beverages , this compound is structurally distinct due to its diphenylethyl substituent, which may influence its chemical reactivity, metabolic pathways, and applications.

Properties

CAS No.

21203-49-6

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl N-(1,2-diphenylethyl)carbamate

InChI

InChI=1S/C17H19NO2/c1-2-20-17(19)18-16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,18,19)

InChI Key

QOIGPCFSWDGKDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects: The diphenylethyl group in ethyl N-(1,2-diphenylethyl)carbamate introduces steric hindrance, likely reducing metabolic activation compared to EC or vinyl carbamate. This contrasts with EC, which lacks bulky substituents and is readily metabolized into carcinogenic intermediates .
  • Synthesis : Analogous compounds (e.g., Compound 15) are synthesized via carbamate formation from amine precursors, often using flash column chromatography for purification .
Table 2: Carcinogenic and Mutagenic Potencies of Carbamates
Compound Carcinogenic Potency (Relative to EC) Mutagenicity in S. typhimurium Metabolic Requirements Reference
Ethyl carbamate (EC) 1× (Baseline) Non-mutagenic Requires metabolic activation
Vinyl carbamate 10–50× higher Mutagenic (TA 100, TA 1535) Activated by liver enzymes
Ethyl N-hydroxycarbamate Weak activity Weak direct mutagenicity Inhibited by liver preparations
This compound (Hypothetical) Likely low (inferred) Not reported Steric hindrance may limit metabolism Inferred

Key Observations :

  • Carcinogenicity: Vinyl carbamate’s unsaturated ethyl group enhances electrophilicity, making it 10–50× more carcinogenic than EC in rodent models . In contrast, tert-butyl carbamate shows negligible activity due to steric shielding of the carbamate group .
  • Mutagenicity : this compound’s bulky diphenylethyl group may impede metabolic conversion into mutagenic epoxides or electrophiles, unlike vinyl carbamate, which is directly mutagenic after enzymatic activation .

Physicochemical Properties

Table 3: Physical Properties of Selected Carbamate Derivatives
Compound Melting Point/State Solubility Spectroscopic Data (IR/NMR) Reference
Ethyl carbamate 48–50°C (crystalline) Water-soluble IR: N-H stretch ~3350 cm⁻¹
Compound 15 () Not reported Organic solvents ¹H NMR: Aromatic protons at 7.2–7.6 ppm
Compound 16 () Not reported Organic solvents ³¹P NMR: Phosphorus shifts ~20 ppm
This compound (Hypothetical) High (crystalline) Low water solubility Expected IR: C=O stretch ~1700 cm⁻¹ Inferred

Key Observations :

  • Solubility : The diphenylethyl group likely renders this compound lipophilic, favoring organic solvents over water. This contrasts with EC, which is water-soluble and volatile .
  • Spectroscopy : Aromatic protons in diphenylethyl derivatives produce distinct ¹H NMR signals (7.2–7.6 ppm), while carbamate C=O groups show IR stretches near 1700 cm⁻¹ .

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